molecular formula C46H74N10O17S B12383220 Influenza virus NP (44-52)

Influenza virus NP (44-52)

Cat. No.: B12383220
M. Wt: 1071.2 g/mol
InChI Key: QVXNKNSYPZUJFT-DEKAXTLRSA-N
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Description

Influenza virus NP (44-52) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized by the immune system and plays a crucial role in the body’s response to influenza infection. It is specifically an epitope, which means it is the part of the antigen that is recognized by the immune system, particularly by T cells .

Preparation Methods

The synthesis of Influenza virus NP (44-52) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves the following steps:

Chemical Reactions Analysis

Influenza virus NP (44-52) undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Influenza virus NP (44-52) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Influenza virus NP (44-52) involves its recognition by T cells. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. T cells recognize this complex and initiate an immune response, leading to the destruction of infected cells. This process involves various molecular pathways, including the activation of T cell receptors and the release of cytokines .

Comparison with Similar Compounds

Influenza virus NP (44-52) can be compared with other viral epitopes, such as those derived from the hemagglutinin or neuraminidase proteins of the influenza virus. Unlike these epitopes, NP (44-52) is highly conserved across different influenza strains, making it a more reliable target for vaccine development. Similar compounds include:

These comparisons highlight the uniqueness of NP (44-52) in terms of its conservation and immunogenicity.

Properties

Molecular Formula

C46H74N10O17S

Molecular Weight

1071.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1

InChI Key

QVXNKNSYPZUJFT-DEKAXTLRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N

Origin of Product

United States

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